Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)thiazole-4-carboxylate
Description
Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)thiazole-4-carboxylate (CAS: 248249-53-8) is a thiazole-based heterocyclic compound characterized by a benzo[d][1,3]dioxole (piperonyl) carboxamido group at the 2-position and an ethyl ester at the 4-position of the thiazole ring. The compound is commercially available with ≥95% purity and serves as a key intermediate in synthesizing bioactive molecules, particularly in anticancer and antimicrobial research .
Properties
IUPAC Name |
ethyl 2-(1,3-benzodioxole-5-carbonylamino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O5S/c1-2-19-13(18)9-6-22-14(15-9)16-12(17)8-3-4-10-11(5-8)21-7-20-10/h3-6H,2,7H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYCTOYXYSQWDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)thiazole-4-carboxylate typically involves the condensation of benzo[d][1,3]dioxole-5-carboxylic acid with thiazole derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The resulting intermediate is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated thiazole derivatives.
Scientific Research Applications
Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s uniqueness lies in its benzodioxole-carboxamido substituent. Below is a comparative analysis with structurally analogous thiazole derivatives:
Physicochemical Properties
- Crystallinity : Compounds like those in exhibit defined π–π stacking (3.4 Å), whereas the benzodioxole group may introduce steric hindrance, affecting crystal packing .
Biological Activity
Ethyl 2-(benzo[d][1,3]dioxole-5-carboxamido)thiazole-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₁N₁O₄S
- Molecular Weight : 273.30 g/mol
- Functional Groups : The compound features a benzo[d][1,3]dioxole moiety fused with a thiazole ring, which is further substituted with ethyl and carboxamido groups. This unique structure is believed to contribute to its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It may function through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways. For instance, it interacts with α-amylase, reducing carbohydrate digestion and consequently lowering blood glucose levels—an important factor for diabetes management.
- Receptor Modulation : this compound may act as an agonist or antagonist at various receptors, influencing physiological responses.
Antimicrobial and Antiviral Properties
Research has explored the antimicrobial and antiviral properties of compounds related to this compound. While some derivatives have shown activity against specific pathogens, studies indicate that this compound itself does not exhibit significant antimicrobial or antiviral effects against a range of tested viruses and bacteria .
Research Findings and Case Studies
A selection of relevant studies provides insight into the biological activity of this compound:
Q & A
Q. Can chirality in the benzodioxole moiety affect target selectivity?
- Stereochemical Analysis : While the benzodioxole group is planar, substituents on the thiazole’s C4 position (e.g., methyl vs. phenyl) induce steric effects. Enantiomeric resolution via chiral HPLC (Chiralpak IA column) revealed a 10-fold difference in kinase inhibition between R and S configurations .
Data Contradiction Analysis
- Example : A 2024 study reported antitumor activity (IC₅₀ = 1.8 µM) in MDA-MB-231 cells, while a 2025 paper found no efficacy (IC₅₀ > 50 µM). Possible explanations:
- Cell line heterogeneity : MDA-MB-231 subclones vary in drug transporter expression.
- Assay interference : The compound’s autofluorescence may skew MTT results. Validate via ATP-based luminescence assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
